molecular formula C24H25ClN2O4S B2449230 ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 866846-23-3

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2449230
CAS No.: 866846-23-3
M. Wt: 472.98
InChI Key: RKUWVWSXMKBHOL-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a piperidine carboxylate group and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Attachment of the Piperidine Carboxylate Group: The piperidine carboxylate group can be attached through esterification reactions involving piperidine derivatives and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters in the brain.

    Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Interference with DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds such as:

    Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate: Differing by the presence of a fluorine atom instead of a methyl group.

    Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate: Differing by the presence of a methoxy group instead of a methyl group.

These similar compounds may exhibit different chemical reactivities and biological activities due to the variations in their substituent groups, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-10-12-27(13-11-17)23-20-14-16(2)4-9-21(20)26-15-22(23)32(29,30)19-7-5-18(25)6-8-19/h4-9,14-15,17H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWVWSXMKBHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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